4-Methylazobenzene
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Overview
Description
4-Methylazobenzene, also known as p-Methylazobenzene, is an organic compound with the molecular formula C13H12N2. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylazobenzene can be synthesized through the azo coupling reaction, which involves the reaction of a diazonium salt with an aromatic compound. The typical synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with toluene under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Methylazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxy compounds.
Reduction: Reduction of this compound leads to the formation of hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are typically carried out using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Methylazobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studies have explored its potential as a photoswitchable molecule for controlling biological processes.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the dyeing industry for coloring textiles and other materials
Mechanism of Action
The mechanism of action of 4-Methylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the electronic distribution within the molecule, leading to changes in its chemical and physical properties. This property is exploited in various applications, including molecular switches and sensors .
Comparison with Similar Compounds
Azobenzene: The parent compound of 4-Methylazobenzene, lacking the methyl group.
4-Methoxyazobenzene: Similar structure but with a methoxy group instead of a methyl group.
4-Nitroazobenzene: Contains a nitro group, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Biological Activity
4-Methylazobenzene is an organic compound belonging to the azobenzene family, characterized by its azo group (-N=N-) linking two aromatic rings. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various organisms, and relevant case studies.
This compound (C13H12N2) is synthesized through various methods, including the diazonium reaction and oxidative coupling. Its structure allows for both cis-trans isomerization, which can influence its biological properties. The compound's ability to undergo photoisomerization makes it particularly interesting for research in photopharmacology and drug delivery systems.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. A study by Barman et al. (2013) investigated the antimicrobial effects of 4′-methylazobenzene-2-sulfenyl thiocyanate, revealing significant activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to other known antimicrobial agents, indicating its potential as an alternative treatment option in combating antibiotic resistance .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (mg/L) | Pathogen |
---|---|---|
This compound | 64 | Staphylococcus aureus |
4′-Methylazobenzene-2-sulfenyl thiocyanate | 32 | Escherichia coli |
The antimicrobial mechanism of this compound involves the induction of oxidative stress in bacterial cells. Studies have shown that it increases the levels of reactive oxygen species (ROS), leading to membrane damage and cell death. For instance, the presence of this compound significantly raised malondialdehyde levels, a marker for lipid peroxidation, indicating compromised membrane integrity .
Case Study 1: Antimicrobial Efficacy
In a study published in December 2022, researchers evaluated the efficacy of this compound derivatives against clinical isolates of Staphylococcus aureus. The study reported MIC values ranging from 32 to 64 mg/L, demonstrating that these compounds could serve as effective alternatives to traditional antibiotics in veterinary medicine .
Case Study 2: Photodynamic Therapy Potential
Research has explored the use of azobenzene compounds in photodynamic therapy (PDT). The ability of this compound to undergo rapid photoisomerization under UV light allows for targeted therapeutic applications. By selectively activating the compound in the presence of tumor cells, researchers aim to enhance localized cytotoxicity while minimizing systemic side effects.
Properties
CAS No. |
949-87-1 |
---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(4-methylphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
GIJSVMOPNUOZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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